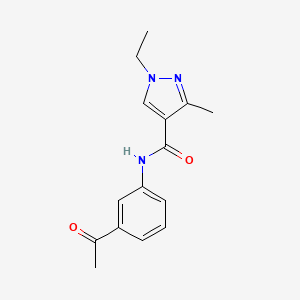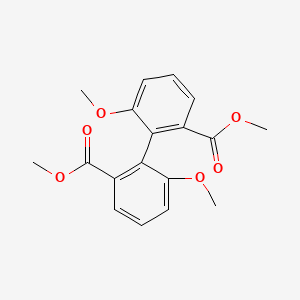
Glcn-2S, NA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosamine-2-sulfate, N-acetyl (Glcn-2S, NA): is a derivative of glucosamine, an amino sugar that is a key component of various polysaccharides. It is widely distributed in nature and plays a crucial role in the formation of cartilage and other connective tissues. This compound is particularly significant in the biomedical field due to its anti-inflammatory and joint health-promoting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glucosamine-2-sulfate, N-acetyl can be synthesized through the acetylation of glucosamine followed by sulfation. The process typically involves the use of acetic anhydride for acetylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of Glucosamine-2-sulfate, N-acetyl often involves the extraction of glucosamine from chitin, which is found in the exoskeletons of crustaceans. The extracted glucosamine is then subjected to chemical modifications to produce the desired compound. Enzymatic methods using chitinase and other specific enzymes are also employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Glucosamine-2-sulfate, N-acetyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid derivatives.
Reduction: Reduction reactions can convert it back to glucosamine.
Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various alkylating agents can be used under controlled pH and temperature conditions.
Major Products:
Oxidation: Glucosaminic acid derivatives.
Reduction: Glucosamine.
Substitution: Functionalized glucosamine derivatives with enhanced biological properties.
Wissenschaftliche Forschungsanwendungen
Glucosamine-2-sulfate, N-acetyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycosaminoglycans.
Biology: Plays a role in cell signaling and structural integrity of tissues.
Medicine: Widely used in the treatment of osteoarthritis and other joint-related disorders due to its anti-inflammatory properties.
Industry: Utilized in the production of dietary supplements, cosmetics, and pharmaceuticals
Wirkmechanismus
The mechanism of action of Glucosamine-2-sulfate, N-acetyl involves its incorporation into the biosynthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and hyaluronic acid, thereby enhancing the structural integrity and function of joints. The compound also inhibits inflammatory pathways, reducing pain and inflammation associated with joint disorders .
Vergleich Mit ähnlichen Verbindungen
- Glucosamine hydrochloride
- Glucosamine sulfate
- N-acetylglucosamine
Comparison:
- Glucosamine hydrochloride and glucosamine sulfate are commonly used in joint health supplements but differ in their bioavailability and efficacy. Glucosamine-2-sulfate, N-acetyl is unique due to its dual modification (acetylation and sulfation), which enhances its stability and biological activity.
- N-acetylglucosamine is another derivative with similar applications but lacks the sulfate group, which is crucial for certain biological functions .
Eigenschaften
Molekularformel |
C6H12NNaO8S |
|---|---|
Molekulargewicht |
281.22 g/mol |
IUPAC-Name |
sodium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |
InChI |
InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6-;/m1./s1 |
InChI-Schlüssel |
WFTBTPAPJHFBJM-OCOFDJSDSA-M |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


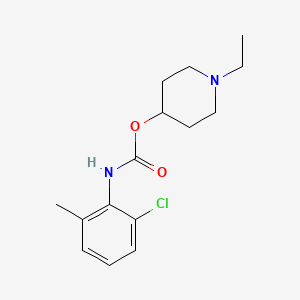
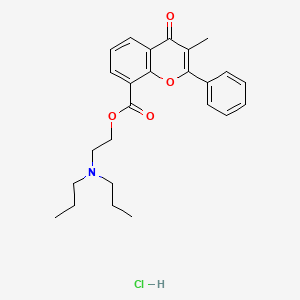
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
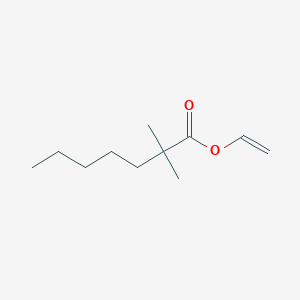
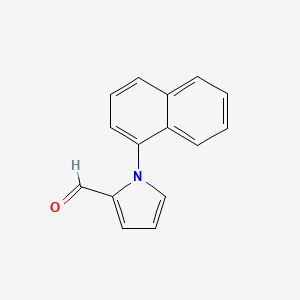
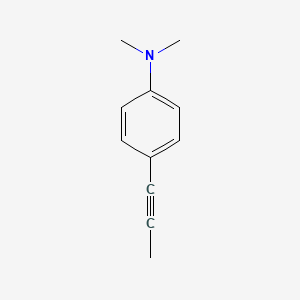
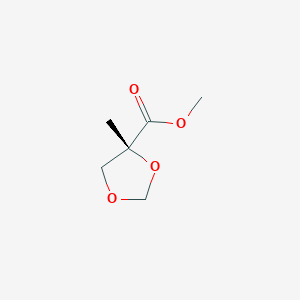
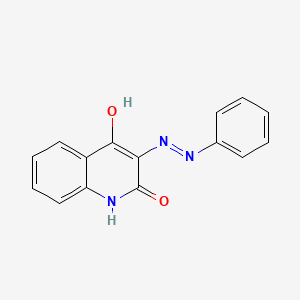
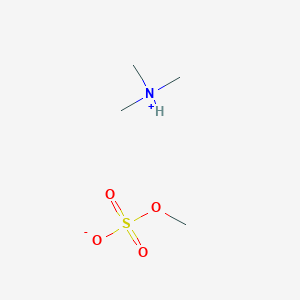
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)

